molecular formula C16H15Cl2N3O2S B3653272 N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide

N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide

Cat. No.: B3653272
M. Wt: 384.3 g/mol
InChI Key: BBVQNHRFOHZPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

    Introduction of the furan-2-ylcarbonyl group: This step involves the acylation of the piperazine core using a furan-2-ylcarbonyl chloride in the presence of a base.

    Attachment of the 2,4-dichlorophenyl group: This can be done through a nucleophilic substitution reaction using 2,4-dichlorophenylamine.

    Formation of the carbothioamide group: This final step involves the reaction of the intermediate with a suitable thiocarbonyl reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)piperazine-1-carbothioamide
  • 4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide
  • N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine

Uniqueness

N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness can be leveraged for targeted applications in medicinal chemistry and other fields.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2S/c17-11-3-4-13(12(18)10-11)19-16(24)21-7-5-20(6-8-21)15(22)14-2-1-9-23-14/h1-4,9-10H,5-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVQNHRFOHZPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.